Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a morpholinosulfonyl group attached to a phenyl ring, an amino group, and an ethyl ester group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate involves several steps. One common method includes the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The reaction typically yields the desired product in moderate to good yields (51-84%). Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, leading to antiproliferative effects on cancer cells . The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate can be compared with other similar compounds, such as:
N-(4-(morpholinosulfonyl)phenyl)acetamides: These compounds also contain a morpholinosulfonyl group and exhibit similar biological activities.
Sulfonamide derivatives: These compounds have a sulfonamide group and are known for their wide range of biological activities, including antimicrobial and anticancer properties.
Acetamide derivatives: These compounds contain an acetamide group and are used in various applications, including as intermediates in chemical synthesis and as therapeutic agents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(4-morpholin-4-ylsulfonylanilino)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-2-24-16(20)8-7-15(19)17-13-3-5-14(6-4-13)25(21,22)18-9-11-23-12-10-18/h3-6H,2,7-12H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJUNZXVIBMWDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.